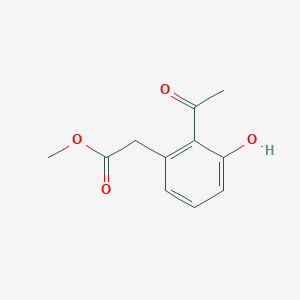

Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-acetyl-3-hydroxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(12)11-8(6-10(14)15-2)4-3-5-9(11)13/h3-5,13H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKSGBSCGMMFPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 2 Acetyl 3 Hydroxyphenyl Acetate and Analogous Structures

Strategies for Constructing the 2-Acetyl-3-hydroxyphenyl Core

The formation of the 2-acetyl-3-hydroxyphenyl scaffold, which is chemically equivalent to 2',3'-dihydroxyacetophenone (B30278), is a critical step. Various methodologies have been developed, primarily involving the manipulation of aromatic precursors through selective acylation, hydroxylation, and functional group interconversions.

Directly introducing acetyl and hydroxyl groups onto an aromatic ring with the required 1,2,3-substitution pattern is a significant synthetic challenge due to regioselectivity issues. However, specific strategies using highly functionalized precursors can achieve this outcome.

One effective method is the acylation of a pre-hydroxylated precursor. For instance, the synthesis of 2',3'-dihydroxyacetophenone can be achieved starting from resorcinol (B1680541) (1,3-dihydroxybenzene). The reaction with glacial acetic acid in the presence of a Lewis acid catalyst like zinc chloride provides the acetylated product. youtube.com This approach leverages the inherent directing effects of the existing hydroxyl groups to guide the incoming acetyl group.

Another powerful strategy for acylating phenols is the Fries Rearrangement . wikipedia.orgchemistrylearner.com This reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. wikipedia.orgbyjus.com The regiochemical outcome (ortho- vs. para-acylation) is highly dependent on reaction conditions such as temperature and solvent. Low temperatures generally favor the para-product, while higher temperatures favor the ortho-product. byjus.com For the synthesis of the desired 2-acetyl-3-hydroxyphenyl core, one could envision a route starting from a 3-hydroxyphenyl ester derivative, where the Fries Rearrangement would direct the acyl group to the ortho position. The reaction is of significant industrial importance for synthesizing hydroxy aryl ketones, which are key intermediates for pharmaceuticals. chemistrylearner.com

| Reaction | Precursor | Reagents | Key Feature | Reference(s) |

| Acylation | Resorcinol | Glacial Acetic Acid, ZnCl₂ | Direct acylation of a dihydroxylated phenol (B47542). | youtube.com |

| Fries Rearrangement | Phenolic Ester | Lewis Acid (e.g., AlCl₃) | Intramolecular rearrangement to form a hydroxy aryl ketone. | wikipedia.orgbyjus.comajchem-a.com |

Functional group interconversion (FGI) provides an alternative and often more controlled approach to accessing the desired substitution pattern. imperial.ac.uk This involves starting with a precursor that has a more easily accessible substitution pattern and then chemically modifying the functional groups into the required acetyl and hydroxyl moieties.

A prime example of this strategy is the demethylation of a methoxy-substituted precursor. The synthesis of 2',3'-dihydroxyacetophenone can be efficiently carried out from 2,3-dimethoxyacetophenone. Treatment with a strong Lewis acid like boron tribromide (BBr₃) in a solvent such as dichloromethane (B109758) effectively cleaves the methyl ethers to yield the corresponding diol. chemicalbook.com This method is advantageous as methoxy (B1213986) groups can be used as protecting groups or as part of a commercially available starting material, allowing for other transformations before being converted to the free hydroxyls.

The Dakin Oxidation is another relevant FGI reaction that converts an ortho- or para-hydroxylated phenyl aldehyde or ketone into a benzenediol by reacting it with hydrogen peroxide in a basic solution. wikipedia.orgorganic-chemistry.org This reaction, which is related to the Baeyer-Villiger oxidation, involves the oxidation of a carbonyl group and migration of the aryl group. wikipedia.orgalfa-chemistry.com While it removes a carbonyl, it provides a powerful method for introducing a hydroxyl group. A hypothetical route could involve a precursor with an acetyl group at the 2-position and a formyl (aldehyde) group at the 3-position. A selective Dakin oxidation could potentially convert the formyl group to a hydroxyl group, leaving the acetyl group intact.

Similarly, the Baeyer-Villiger Oxidation transforms a ketone into an ester using a peroxyacid. wikipedia.orgsigmaaldrich.com The regioselectivity of this reaction depends on the migratory aptitude of the groups attached to the ketone carbonyl. The order of preference for migration is generally: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org This reaction could be employed on a diacetyl-substituted phenol to selectively convert one of the acetyl groups into an acetate (B1210297) ester, which could then be hydrolyzed to a hydroxyl group.

| Reaction | Starting Group | Target Group | Reagents | Key Feature | Reference(s) |

| Demethylation | Methoxy (-OCH₃) | Hydroxyl (-OH) | Boron Tribromide (BBr₃) | Cleavage of ether linkage to unmask a hydroxyl group. | chemicalbook.com |

| Dakin Oxidation | Hydroxy Phenyl Aldehyde/Ketone | Benzenediol | Hydrogen Peroxide (H₂O₂), Base | Converts a carbonyl group to a hydroxyl group. | wikipedia.orgorganic-chemistry.org |

| Baeyer-Villiger Oxidation | Ketone (-C(O)R) | Ester (-O-C(O)R) | Peroxyacid (e.g., mCPBA) | Inserts an oxygen atom adjacent to a carbonyl group. | wikipedia.orgsigmaaldrich.com |

In multi-step syntheses, it is often necessary to temporarily mask reactive functional groups to prevent them from interfering with subsequent reactions. fiveable.me For the phenolic hydroxyl groups in the precursors to the target compound, several protecting group strategies are available.

The reaction of a phenol or alcohol with 3,4-dihydropyran (DHP) in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether. This is a robust protecting group that is stable to a wide range of conditions, including strongly basic reagents, organometallics, and hydrides. The THP ether can be readily removed (deprotected) under mild acidic aqueous conditions to regenerate the hydroxyl group.

| Step | Reagents | Conditions | Outcome |

| Protection | 3,4-Dihydropyran (DHP), Acid Catalyst (e.g., PTSA) | Anhydrous solvent (e.g., CH₂Cl₂) | Phenolic -OH is converted to a -OTHP ether. |

| Deprotection | Aqueous Acid (e.g., HCl, Acetic Acid) | Protic solvent (e.g., Methanol (B129727), THF/Water) | -OTHP ether is cleaved back to the phenolic -OH. |

Phenolic hydroxyls can also be protected by converting them into acetate esters through reaction with acetic anhydride. This acylation is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine. The resulting acetate ester is stable to many reaction conditions, particularly neutral and acidic ones. The hydroxyl group can be regenerated by hydrolysis of the ester under basic conditions (saponification).

| Step | Reagents | Conditions | Outcome |

| Protection | Acetic Anhydride ((CH₃CO)₂O), Base (e.g., Pyridine) | Anhydrous solvent | Phenolic -OH is converted to an acetate ester (-OAc). |

| Deprotection | Base (e.g., NaOH, K₂CO₃), Water/Alcohol | Aqueous or alcoholic solvent | Acetate ester is hydrolyzed back to the phenolic -OH. |

Application of Protective Group Chemistry for Phenolic Hydroxyls

Esterification Routes for the Methyl Acetate Moiety

The final step in the synthesis of the target molecule is the formation of the methyl ester. This is typically achieved through the esterification of the corresponding carboxylic acid, 2-(2-acetyl-3-hydroxyphenyl)acetic acid.

The most common method for this transformation is Fischer esterification . This involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). The reaction is an equilibrium process, and the use of excess methanol helps to drive it towards the product side.

Alternatively, heterogeneous catalysts can be employed. Strongly acidic cation-exchange resins, for example, can catalyze the esterification of acetic acid with methanol and offer the advantage of being easily separated from the reaction mixture. Industrial processes for methyl acetate production often utilize such catalysts in continuous flow reactors. chemicalbook.com These methods can also be applied to more complex carboxylic acids.

| Esterification Method | Reagents | Catalyst | Key Features | Reference(s) |

| Fischer Esterification | Carboxylic Acid, Methanol | Strong Acid (e.g., H₂SO₄, HCl) | Equilibrium-driven; requires excess alcohol or removal of water. | chemicalbook.com |

| Heterogeneous Catalysis | Carboxylic Acid, Methanol | Acidic Cation-Exchange Resin | Catalyst is easily recoverable; suitable for continuous processes. | chemicalbook.com |

Direct Esterification of Carboxylic Acid Precursors

Direct esterification, most notably the Fischer-Speier esterification, represents the most conventional route to methyl esters from their corresponding carboxylic acids. This method involves the reaction of the carboxylic acid precursor, 2-(2-acetyl-3-hydroxyphenyl)acetic acid, with methanol in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically used, or water is removed as it is formed. Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and hydrogen chloride (HCl). The presence of the phenolic hydroxyl group in the substrate can present challenges, as harsh acidic conditions and high temperatures can lead to side reactions, such as dehydration or rearrangement. Therefore, careful optimization of the reaction conditions is crucial.

A plausible reaction scheme is as follows:

2-(2-acetyl-3-hydroxyphenyl)acetic acid + CH₃OH ⇌ Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate + H₂O

The efficiency of this method is contingent on the successful synthesis of the 2-(2-acetyl-3-hydroxyphenyl)acetic acid precursor.

Transesterification Processes

Transesterification is an alternative method for the synthesis of this compound, which involves the conversion of a different ester of 2-(2-acetyl-3-hydroxyphenyl)acetic acid into the desired methyl ester. This process is also typically catalyzed by either an acid or a base.

In an acid-catalyzed transesterification, a higher boiling point alcohol ester of the carboxylic acid can be refluxed with a large excess of methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. The equilibrium is driven towards the formation of the more volatile methyl ester, which can be distilled off in some cases, or the reaction is pushed to completion by the large excess of methanol.

Base-catalyzed transesterification, often using an alkoxide such as sodium methoxide (B1231860) (NaOCH₃) in methanol, is generally faster and proceeds under milder conditions than the acid-catalyzed counterpart. However, the presence of the acidic phenolic hydroxyl group in the substrate would necessitate its protection prior to a base-catalyzed process to prevent deprotonation and potential side reactions.

Coupling Reactions with Amino Acid Methyl Esters (for related structures)

For the synthesis of related structures, particularly amides or esters derived from amino acids, coupling reactions are a powerful tool. While not a direct route to this compound itself, the carboxylic acid precursor, 2-(2-acetyl-3-hydroxyphenyl)acetic acid, can be coupled with various amino acid methyl esters to generate a library of structurally related compounds with potential biological activities.

This transformation is typically mediated by a coupling agent, such as a carbodiimide. Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. In this process, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the amino acid methyl ester, leading to the formation of an amide bond. To form an ester linkage with the hydroxyl group of a serine or threonine methyl ester, for instance, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often employed in conjunction with DCC. These reactions are generally carried out under mild conditions, which is advantageous for complex molecules.

Multi-Step Synthetic Sequences and Optimization Strategies

The synthesis of this compound is intrinsically linked to the availability of its carboxylic acid precursor, 2-(2-acetyl-3-hydroxyphenyl)acetic acid. As there is no readily available commercial source for this specific precursor, a multi-step synthetic sequence is necessary. A plausible synthetic route could involve the regioselective acylation of a suitably protected 3-hydroxyphenylacetic acid derivative.

A hypothetical multi-step synthesis could be envisioned as follows:

Protection of the phenolic hydroxyl group: The hydroxyl group of 3-hydroxyphenylacetic acid would likely be protected to prevent it from interfering with subsequent reactions. Common protecting groups for phenols include benzyl (B1604629) ethers or silyl (B83357) ethers.

Ortho-acylation: The protected 3-hydroxyphenylacetic acid could then undergo a regioselective Friedel-Crafts acylation or a similar reaction to introduce the acetyl group at the position ortho to the protected hydroxyl group. This step is often challenging in terms of achieving the desired regioselectivity and may require specific directing groups or catalysts.

Deprotection: Following the successful introduction of the acetyl group, the protecting group on the phenolic hydroxyl would be removed to yield 2-(2-acetyl-3-hydroxyphenyl)acetic acid.

Esterification: The final step would be the esterification of the synthesized carboxylic acid with methanol, as described in section 2.2.1.

Reaction Condition Screening (e.g., solvent, temperature, catalyst)

The optimization of any synthetic procedure is critical to maximize yield and purity while minimizing side products. For the esterification and acylation steps in the synthesis of this compound, a thorough screening of reaction conditions is warranted.

For the esterification step:

| Parameter | Variations | Expected Outcome/Considerations |

| Catalyst | H₂SO₄, HCl, p-TsOH, Lewis acids (e.g., Sc(OTf)₃) | Strong protic acids are effective but can cause degradation at high temperatures. Lewis acids may offer milder conditions. |

| Solvent | Methanol (reagent and solvent) | A large excess is used to drive the equilibrium. |

| Temperature | Room temperature to reflux | Higher temperatures increase the reaction rate but may also promote side reactions. Optimization is key. |

For a potential Friedel-Crafts acylation step:

| Parameter | Variations | Expected Outcome/Considerations |

| Lewis Acid Catalyst | AlCl₃, FeCl₃, BF₃·OEt₂, ZnCl₂ | The choice of Lewis acid can significantly influence the regioselectivity and reactivity. |

| Solvent | Dichloromethane, nitrobenzene, carbon disulfide | The solvent can affect the solubility of the reactants and the activity of the catalyst. |

| Temperature | 0 °C to room temperature | Lower temperatures are often preferred to control the reaction and improve selectivity. |

Purification Methods (e.g., recrystallization, column chromatography)

The final purity of this compound is paramount, and effective purification techniques are essential. The two most common methods for purifying solid organic compounds are recrystallization and column chromatography.

Recrystallization: This technique is based on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. A suitable solvent would be one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.

Column Chromatography: This is a powerful separation technique that relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents). The crude product is loaded onto the top of the column, and the mobile phase is allowed to pass through. Compounds with different polarities will travel down the column at different rates, allowing for their separation and collection as distinct fractions. The choice of the mobile phase (eluent) is critical for achieving good separation and is often determined through preliminary analysis by thin-layer chromatography (TLC).

Spectroscopic Characterization and Structural Confirmation of Methyl 2 2 Acetyl 3 Hydroxyphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer a comprehensive view of the molecule's atomic arrangement.

The ¹H NMR spectrum of Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate provides precise information on the number of different types of protons and their neighboring environments.

The proton chemical shifts (δ) are indicative of the electronic environment of the nuclei. For this compound, the acetyl group protons (-COCH₃) typically appear as a sharp singlet. The methoxy (B1213986) protons (-OCH₃) of the ester group also present as a distinct singlet, shifted slightly due to the influence of the adjacent oxygen atom. The methylene (B1212753) protons (-CH₂-) are observed as another singlet, with their chemical shift influenced by the neighboring aromatic ring and the ester carbonyl group. The aromatic region of the spectrum displays signals corresponding to the three protons on the benzene (B151609) ring, with their specific chemical shifts determined by the electronic effects of the acetyl, hydroxyl, and acetate (B1210297) substituents.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl (CH₃) | Varies | Singlet |

| Methoxy (OCH₃) | Varies | Singlet |

| Methylene (CH₂) | Varies | Singlet |

| Aromatic (Ar-H) | Varies | Varies |

Spin-spin coupling, observed as the splitting of NMR signals, reveals the connectivity between adjacent non-equivalent protons. In the case of this compound, the aromatic protons exhibit coupling patterns (e.g., doublets, triplets, or doublet of doublets) that are crucial for determining their relative positions on the aromatic ring. The coupling constants (J values), measured in Hertz (Hz), provide further detail on the dihedral angles between the coupled protons, confirming the substitution pattern on the phenyl ring. The singlet nature of the acetyl, methoxy, and methylene protons indicates the absence of adjacent, non-equivalent protons.

The phenolic hydroxyl (-OH) proton signal is a key feature in the ¹H NMR spectrum. Its chemical shift can be highly variable and is often concentration and solvent-dependent. This proton typically appears as a broad singlet and its signal may be exchanged with deuterium (B1214612) upon the addition of D₂O, leading to its disappearance from the spectrum, a common method for its identification. The downfield shift of this proton is indicative of its acidic nature and potential involvement in hydrogen bonding.

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

The carbonyl carbons of the ester and acetyl groups are particularly diagnostic in the ¹³C NMR spectrum, appearing at the downfield end (higher ppm values) due to the strong deshielding effect of the double-bonded oxygen atom. The ester carbonyl carbon (-COO-) and the acetyl carbonyl carbon (-CO-) can be distinguished based on their characteristic chemical shift ranges. The precise chemical shifts provide confirmation of these two crucial functional groups within the molecular structure of this compound.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | Varies |

| Acetyl Carbonyl (C=O) | Varies |

Carbon-13 NMR (¹³C NMR) Analysis

Aromatic and Aliphatic Carbon Assignments

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for determining the carbon framework of an organic molecule. By analyzing the chemical shifts of the carbon atoms, one can deduce their electronic environment and, consequently, their position within the molecule. The ¹³C NMR spectrum of this compound is expected to exhibit distinct signals for each unique carbon atom.

The assignment of these signals is based on established chemical shift ranges for various types of carbon atoms. Carbonyl carbons, such as those in the acetyl and ester groups, are characteristically found downfield (at higher ppm values) in the spectrum, typically in the range of 160-220 ppm. youtube.com Aromatic carbons generally resonate between 110 and 160 ppm, with their specific shifts influenced by the nature and position of substituents on the ring. Aliphatic carbons, such as those in the methyl and methylene groups, appear most upfield, usually below 60 ppm.

Based on these principles and data from analogous structures like substituted acetophenones and phenylacetates, a predicted assignment for the carbon signals of this compound is presented in the table below. libretexts.orgresearchgate.netstanford.edu The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the parent phenol (B47542) ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C=O (acetyl) | ~204 | Aromatic Ketone Carbonyl |

| C=O (ester) | ~171 | Ester Carbonyl |

| C3 (C-OH) | ~155 | Aromatic (Oxygen-bearing) |

| C1 | ~138 | Aromatic |

| C5 | ~132 | Aromatic |

| C2 (C-acetyl) | ~120 | Aromatic (Carbonyl-bearing) |

| C6 | ~119 | Aromatic |

| C4 | ~118 | Aromatic |

| -OCH₃ (ester) | ~52 | Aliphatic (Methoxy) |

| -CH₂- | ~41 | Aliphatic (Methylene) |

| -CH₃ (acetyl) | ~30 | Aliphatic (Methyl) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Correlation Spectroscopy (COSY) is a homonuclear technique that reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org For this compound, a COSY spectrum would show correlations between the adjacent protons on the aromatic ring, allowing for the unambiguous assignment of their signals.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.org This experiment is invaluable for assigning the signals of protonated carbons. For instance, the HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene (-CH₂-) group to its corresponding ¹³C signal, and similarly for the methyl (-CH₃) groups and the aromatic C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a powerful technique that shows correlations between protons and carbons over two to three bonds (and sometimes four). youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. In the case of this compound, key HMBC correlations would be expected between:

The protons of the acetyl methyl group and the acetyl carbonyl carbon, as well as the C2 of the aromatic ring.

The methylene protons and the ester carbonyl carbon, and carbons C1 and C6 of the aromatic ring.

The protons of the ester methyl group and the ester carbonyl carbon.

These through-bond correlations provide a definitive map of the molecular structure, confirming the placement of the acetyl and methyl acetate substituents on the hydroxyphenyl ring. Through-space correlations, which can be investigated using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about the spatial proximity of atoms, which can be useful for determining the preferred conformation of the molecule. nih.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds, and these absorptions occur at characteristic frequencies. vscht.cz

Characteristic Stretching Vibrations of Carbonyl Groups (C=O ester, C=O acetyl)

The carbonyl (C=O) stretching vibration gives rise to one of the most intense and easily recognizable bands in an IR spectrum. libretexts.orgopenstax.org this compound possesses two distinct carbonyl groups: an ester and a ketone (acetyl).

Ester C=O Stretch: Saturated aliphatic esters typically show a strong absorption band in the range of 1750-1735 cm⁻¹. orgchemboulder.com

Acetyl C=O Stretch: The carbonyl group of the aromatic ketone (acetyl group) is expected to absorb at a slightly lower wavenumber due to conjugation with the aromatic ring, typically in the region of 1715-1685 cm⁻¹. libretexts.org

The presence of two distinct, strong absorption bands in these regions would be a clear indication of the two different carbonyl environments within the molecule.

Hydroxyl Group Stretching Vibrations (O-H phenolic)

The hydroxyl (O-H) group of the phenol will exhibit a characteristic stretching vibration. This band is typically broad due to hydrogen bonding and appears in the region of 3500-3200 cm⁻¹. orgchemboulder.comlibretexts.org The broadness of this peak is a hallmark of the presence of a hydroxyl group.

Aromatic C=C and C-H Stretching and Bending Modes

The presence of the benzene ring gives rise to several characteristic absorptions in the IR spectrum.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org

Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring gives rise to absorptions at wavenumbers slightly above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. libretexts.org

Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds produce strong bands in the 900-675 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern of the aromatic ring.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Ester C=O | Stretching | 1750 - 1735 | Strong |

| Acetyl C=O | Stretching | 1715 - 1685 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | Bending (out-of-plane) | 900 - 675 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

The molecular formula of this compound is C₁₁H₁₂O₄, which corresponds to a monoisotopic mass of approximately 208.07 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 208.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Based on the structure of this compound, several characteristic fragmentation pathways can be predicted. libretexts.org Common fragmentation patterns for esters and ketones involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). ruc.dk

Key expected fragments include:

Loss of the methoxy group (-OCH₃): A fragment resulting from the cleavage of the ester O-CH₃ bond, leading to an ion at m/z 177.

Loss of the methoxycarbonyl group (-COOCH₃): Cleavage of the bond between the methylene group and the ester carbonyl would result in a fragment at m/z 149.

Loss of the acetyl group (-COCH₃): Alpha-cleavage of the acetyl group would produce a significant peak at m/z 165.

Formation of the acetyl cation (CH₃CO⁺): A prominent peak at m/z 43 is expected from the cleavage of the bond between the acetyl carbonyl and the aromatic ring.

The presence of the ortho-hydroxyacetophenone moiety may also lead to specific fragmentation pathways due to the interaction of the vicinal hydroxyl and acetyl groups. nih.gov The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

The following table summarizes the predicted major fragments in the mass spectrum of this compound.

| m/z | Predicted Fragment Ion | Origin |

|---|---|---|

| 208 | [C₁₁H₁₂O₄]⁺ | Molecular Ion (M⁺) |

| 177 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 165 | [M - COCH₃]⁺ | Loss of acetyl radical |

| 149 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 43 | [CH₃CO]⁺ | Acetyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with the molecular formula C₁₁H₁₂O₄, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The expected monoisotopic mass provides a highly accurate benchmark for experimental verification. In an HRMS experiment, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M]⁺ or [M+H]⁺) would be measured with high precision. A measured mass that corresponds to the theoretical value within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Table 1: Theoretical Exact Mass and Isotopic Distribution for C₁₁H₁₂O₄

| Isotope Formula | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₁₁H₁₂O₄ | 208.0736 | 100.00 |

| ¹³CC₁₀H₁₂O₄ | 209.0769 | 12.12 |

| C₁₁H₁₁¹³CO₄ | 209.0769 | 12.12 |

Note: The table presents the theoretical values. Actual experimental data is required for confirmation.

Analysis of Fragmentation Pathways for Structural Confirmation

In addition to providing the exact mass of the molecular ion, mass spectrometry can be used to fragment the molecule into smaller, characteristic ions. The pattern of this fragmentation provides a molecular fingerprint that can be used to deduce the compound's structure. While experimental fragmentation data for this compound is not available, plausible fragmentation pathways can be predicted based on the functional groups present in the molecule.

Key fragmentation points would likely involve the ester and acetyl groups, as well as cleavage of the bond between the phenyl ring and the acetate side chain. Common fragmentation mechanisms such as alpha-cleavage and McLafferty rearrangement could be anticipated.

Table 2: Plausible Mass Spectral Fragments of this compound

| m/z (Proposed) | Possible Fragment Structure | Description of Loss |

|---|---|---|

| 193 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 165 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 149 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| 121 | [C₈H₉O]⁺ | Cleavage of the acetate side chain |

Note: This table represents a theoretical prediction of fragmentation. Experimental tandem mass spectrometry (MS/MS) would be required to confirm these pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the presence of the substituted benzene ring, the carbonyl group of the acetyl moiety, and the ester group are expected to give rise to distinct absorption bands. The phenolic hydroxyl group can also influence the absorption spectrum. The primary electronic transitions anticipated are π → π* transitions associated with the aromatic ring and n → π* transitions associated with the carbonyl groups.

Table 3: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

|---|---|---|

| Phenyl Ring | π → π* | ~200-280 |

| Acetyl Group (C=O) | n → π* | ~270-300 |

Note: The expected λmax ranges are estimations based on typical values for these chromophores. The actual absorption maxima would need to be determined experimentally and can be influenced by solvent polarity and intramolecular interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values serves as a confirmation of the compound's elemental composition.

For this compound (C₁₁H₁₂O₄), the theoretical elemental composition can be readily calculated.

Table 4: Elemental Analysis of C₁₁H₁₂O₄

| Element | Theoretical (%) |

|---|---|

| Carbon (C) | 63.45 |

| Hydrogen (H) | 5.81 |

Note: This table shows the theoretical percentages. Experimental elemental analysis would be required to provide measured values for comparison and verification.

Advanced Structural Studies of Methyl 2 2 Acetyl 3 Hydroxyphenyl Acetate

Single-Crystal X-ray Diffraction Analysis of Related Acetyl- and Hydroxyphenyl-Containing Compounds

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By examining the crystal structures of compounds with similar functional groups, such as 2'-hydroxyacetophenone (B8834) and its derivatives, we can elucidate the probable structural features of Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate.

For instance, in 2'-hydroxyacetophenone, this intramolecular O—H⋯O hydrogen bond is well-documented and plays a crucial role in stabilizing the molecular structure. ruthigen.com It is highly probable that a similar intramolecular hydrogen bond exists in this compound, leading to a relatively planar conformation of the 2-acetyl-3-hydroxyphenyl moiety.

The geometry of the methyl acetate (B1210297) group relative to the phenyl ring would be determined by the torsion angles around the C-C single bond connecting it to the ring. Steric hindrance between the ester group and the adjacent acetyl group would likely favor a conformation where these groups are not coplanar.

Table 1: Selected Bond Distances and Angles in a Representative Related Compound (2'-hydroxyacetophenone)

| Parameter | Bond/Angle | Value |

| Bond Length | C=O (acetyl) | ~1.25 Å |

| C-O (hydroxyl) | ~1.35 Å | |

| O-H (hydroxyl) | ~0.95 Å | |

| C-C (ring) | ~1.39 Å (average) | |

| Bond Angle | C-C-O (acetyl) | ~120° |

| C-C-O (hydroxyl) | ~118° | |

| Torsion Angle | C-C-C=O | ~0° (due to intramolecular H-bond) |

Note: These are approximate values based on typical geometries of similar compounds and may vary slightly in the title compound.

In the crystalline state, molecules of hydroxyphenyl-containing compounds are held together by a network of intermolecular interactions. While the strong intramolecular hydrogen bond in ortho-acetylphenol derivatives can preclude the hydroxyl group from participating in intermolecular hydrogen bonding, other interactions become significant. mdpi.com

Studies on related o-hydroxyacetophenone derivatives have shown that the crystal packing is often stabilized by an interplay of weak hydrogen bonds, such as C—H⋯O interactions, where a hydrogen atom from a methyl or phenyl group interacts with an oxygen atom of a neighboring molecule. rsc.org

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal lattice. These interactions involve the overlap of the π-orbitals of the phenyl rings and are a common feature in the crystal packing of aromatic compounds. C—H⋯π interactions, where a C-H bond points towards the face of an aromatic ring, also play a role in the supramolecular assembly. rsc.org

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Detailed Molecular Dynamics and Fingerprinting

The Raman spectrum of this compound is expected to be rich in information, with characteristic bands arising from the phenyl ring, the acetyl group, the hydroxyl group, and the methyl acetate moiety. The positions and intensities of these bands are sensitive to the molecular structure and its environment.

Table 2: Predicted Characteristic Raman Vibrational Frequencies and Assignments for this compound (based on data from 3-hydroxyacetophenone)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretching |

| ~2930 | Medium | Methyl C-H stretching |

| ~1640 | Strong | C=O stretching (acetyl group) |

| ~1735 | Strong | C=O stretching (ester group) |

| ~1600 | Strong | Phenyl ring C=C stretching |

| ~1270 | Medium | C-O stretching (hydroxyl group) |

| ~1220 | Medium | C-O stretching (ester group) |

| ~1170 | Weak | In-plane C-H deformation |

| ~950 | Weak | Out-of-plane C-H deformation |

| ~800 | Weak | Out-of-plane O-H deformation |

Note: These are predicted values based on the analysis of a structurally similar compound and may differ from the experimental values for the title compound.

The C=O stretching vibration of the acetyl group is expected to be a strong band in the Raman spectrum. researchgate.net The presence of the intramolecular hydrogen bond may cause a slight shift in the position of this band compared to unhindered acetyl groups. The C=O stretching of the ester group will also appear as a strong band at a slightly higher wavenumber. The phenyl ring will exhibit several characteristic bands, including the C=C stretching modes. The hydroxyl group's O-H stretching vibration is often a broad and weak band in Raman spectroscopy, while its deformation modes appear at lower frequencies. researchgate.net The various C-H stretching and bending vibrations of the methyl and phenyl groups will also contribute to the unique Raman fingerprint of the molecule.

Computational Chemistry and Theoretical Investigations of Methyl 2 2 Acetyl 3 Hydroxyphenyl Acetate

Quantum Chemical Calculations: An Overview of Methodologies

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the behavior of molecules at the atomic level. These methods are broadly applied to predict a wide array of molecular properties, from structural and electronic to spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

A primary step in computational analysis is geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This is often followed by a conformational analysis to identify other stable, low-energy conformers and to understand the energy barriers between them. For a molecule like Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate, with several rotatable bonds, such an analysis would be crucial for understanding its flexibility and the preferred shapes it adopts.

Electronic Structure Analysis

Understanding the electronic makeup of a molecule is key to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap generally implies high stability and low reactivity.

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution around a molecule, providing a visual guide to its electrophilic and nucleophilic regions. These maps are invaluable for predicting how a molecule will interact with other charged or polar species, highlighting areas that are electron-rich (negative potential) and electron-poor (positive potential).

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is a vital tool for structure elucidation. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the vibrational modes of the molecule, Infrared (IR) frequencies and their intensities can be predicted. These theoretical spectra can then be compared with experimental data to confirm the molecular structure.

While these computational methodologies are well-established and routinely applied to a vast range of chemical compounds, their specific application to this compound is not found in the current body of scientific literature. The absence of such studies means that detailed, theoretically derived data for this compound, which would typically be presented in tables summarizing bond lengths, angles, orbital energies, and spectral shifts, cannot be provided at this time. Future computational research is needed to fill this knowledge gap and to fully characterize the physicochemical properties of this compound from a theoretical perspective.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

No studies detailing molecular dynamics simulations to investigate the conformational flexibility and the influence of different solvents on this compound were identified. Such studies would be crucial in understanding its dynamic behavior, stability of different conformers, and its interactions with various solvent environments, which are fundamental properties influencing its reactivity and bioavailability.

Reaction Mechanism Elucidation for Synthetic Pathways

There is no available research on the computational elucidation of the reaction mechanisms for the synthesis of this compound. Theoretical investigations into its synthetic pathways could provide a deeper understanding of the reaction kinetics, transition states, and thermodynamics, potentially leading to the optimization of synthetic routes and the discovery of novel synthetic strategies.

In Silico Prediction of Biological Activity and Receptor Interactions

No in silico studies predicting the biological activity or receptor interactions of this compound have been published. This includes a lack of research in the following specific areas:

Molecular Docking Studies with Potential Biological Targets (e.g., Kinase Proteins, hTS allosteric site)

No molecular docking studies have been reported for this compound with any biological targets, including kinase proteins or the human thymidylate synthase (hTS) allosteric site. These studies are essential for predicting the binding affinity and mode of interaction with specific proteins, thereby suggesting potential therapeutic applications.

Pharmacophore Modeling and Ligand-Protein Binding Energy Calculations

There is no information available on pharmacophore modeling or the calculation of ligand-protein binding energies for this compound. Pharmacophore models help in identifying the essential structural features required for biological activity, while binding energy calculations provide a quantitative measure of the strength of the interaction between the ligand and its target protein.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

No computational predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound were found. ADME predictions are a critical component of the early-stage drug discovery process, helping to assess the pharmacokinetic profile and potential viability of a compound as a drug candidate.

Derivatization and Structure Activity Relationship Sar Studies of Methyl 2 2 Acetyl 3 Hydroxyphenyl Acetate Analogs

Design and Synthesis of Modified Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate Derivatives

The synthesis of analogs is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, metabolic stability, or other pharmacokinetic properties.

The aromatic ring of this compound is a prime target for modification to explore the impact of electronics and sterics on activity. The existing hydroxyl, acetyl, and acetate (B1210297) groups are ortho, para-directing activators and a meta-directing deactivator, respectively, which influences the position of new substituents during electrophilic aromatic substitution.

Alkylation: The introduction of alkyl groups can increase lipophilicity, potentially enhancing membrane permeability. Asymmetric synthesis of α-alkyl-α-hydroxyphenylacetic acids has been accomplished using chiral starting materials, a strategy that could be adapted for this scaffold. researchgate.net

Halogenation: Introducing halogens such as chlorine or bromine can alter the electronic properties of the ring and may introduce new binding interactions with biological targets. For instance, the synthesis of related hydroxyphenylacetic acids has been achieved from chlorophenylacetic acid precursors. google.com

Incorporation of Heteroatoms: Replacing the phenyl ring with or incorporating heteroaromatic systems (e.g., pyridine (B92270), furan (B31954), thiophene) can significantly change the molecule's polarity, hydrogen bonding capacity, and metabolic profile. The synthesis of furan derivatives, for example, often involves reactions with aliphatic alcohols under the action of iron-containing catalysts. researchgate.net

The acetyl group, a methyl group single-bonded to a carbonyl, is a versatile functional group for chemical transformation. wikipedia.orgichem.md Its modification can lead to derivatives with profoundly different shapes and chemical properties.

Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol, yielding a hydroxylethyl derivative. Further reduction can remove the hydroxyl group entirely, resulting in an ethyl-substituted analog. These changes remove the planar carbonyl and introduce a chiral center, which can impact receptor binding.

Chain Elongation: The methyl part of the acetyl group can be functionalized, for example, through bromination with reagents like copper(II) bromide to create an α-bromoketone. ichem.md This intermediate can then be used in various reactions to elongate the carbon chain.

Incorporation into Heterocyclic Systems: The acetyl group is a common precursor for the synthesis of heterocyclic rings. ichem.md It can react with various dinucleophiles to form systems like pyrimidines, pyrazoles, or benzodiazepines. For example, N-acetylisatin can undergo ring-opening to produce an intermediate that serves as a precursor for various heterocyclic Schiff bases. ekb.eg The synthesis of heterocyclic systems from compounds containing an acetylamino group has also been demonstrated. researchgate.net

The methyl ester is readily modified to modulate properties such as solubility, stability, and cell permeability.

Different Alkyl Esters: The methyl ester can be converted to other alkyl esters through transesterification or by Fischer esterification of the parent carboxylic acid with different alcohols (e.g., ethanol, propanol, butanol). mdpi.comnih.gov Novel lipophilic hydroxyalkyl esters have been synthesized in good to excellent yields from hydroxyphenylacetic acids and α,ω-diols of increasing chain length. mdpi.comnih.gov

Amide Derivatives: The ester can be converted into a wide range of primary, secondary, or tertiary amides by reaction with ammonia (B1221849) or corresponding amines. sphinxsai.com This transformation replaces the ester linkage with a more metabolically stable amide bond and introduces a hydrogen bond donor (for primary/secondary amides), which can alter biological activity. The synthesis of amide derivatives from phenylacetic acids and various amines can be achieved using catalysts like TiCp2Cl2. researchgate.net Methods for preparing amide derivatives often involve activating the carboxylic acid, for instance, by converting it to an acid halide with thionyl chloride before reacting with an amine. google.com

Table 1: Examples of Ester and Amide Derivatives

| Parent Moiety | Reagent | Derivative Class | Example Derivative |

|---|---|---|---|

| Methyl Ester | Ethanol/H+ | Ethyl Ester | Ethyl 2-(2-acetyl-3-hydroxyphenyl)acetate |

| Methyl Ester | 1,4-Butanediol/H+ | Hydroxyalkyl Ester | 4-hydroxybutyl 2-(2-acetyl-3-hydroxyphenyl)acetate |

| Methyl Ester | Benzylamine | Amide | N-benzyl-2-(2-acetyl-3-hydroxyphenyl)acetamide |

| Methyl Ester | Morpholine | Amide | 2-(2-acetyl-3-hydroxyphenyl)-1-(morpholino)ethan-1-one |

Exploration of Bioisosteric Replacements for Key Functional Groups

Hydroxyl Group: The phenolic hydroxyl group is a key hydrogen bond donor and can be replaced by other groups that can perform a similar function. Classical bioisosteres include the amino (-NH2) and thiol (-SH) groups. Non-classical bioisosteres might include hydroxymethyl (-CH2OH) or ureido (-NHCONH2) groups. u-tokyo.ac.jp

Acetyl Group: The carbonyl oxygen of the acetyl group acts as a hydrogen bond acceptor. It could be replaced with bioisosteres like a sulfone (-SO2CH3) or an oxime (=N-OH).

Methyl Ester Moiety: The carboxylic acid ester is often a target for bioisosteric replacement to improve metabolic stability and cell permeability. A widely used non-classical bioisostere for the related carboxylic acid is the 5-substituted 1H-tetrazole ring, which maintains a similar pKa while increasing lipophilicity. drughunter.com The ester itself could be replaced with other groups like small amides or sulfonamides. The replacement of a methylthiopropionate fragment with ethylthioacetate in one study resulted in a significant increase in anti-inflammatory activity, demonstrating the potential of this approach. mdpi.com

Table 2: Potential Bioisosteric Replacements

| Functional Group | Potential Bioisostere(s) | Rationale |

|---|---|---|

| Phenolic Hydroxyl (-OH) | Amino (-NH2), Thiol (-SH), Hydroxymethyl (-CH2OH) | Mimics hydrogen bonding capability. u-tokyo.ac.jp |

| Acetyl Carbonyl (C=O) | Sulfone (SO2), Oxime (=N-OH) | Maintains hydrogen bond acceptor properties. |

| Methyl Ester (-COOCH3) | 5-Substituted 1H-tetrazole, Amide (-CONH-R) | Improves metabolic stability and modulates acidity/lipophilicity. drughunter.com |

SAR Analysis Linking Structural Changes to Observed Biological Activities (based on related compounds)

While direct SAR studies on this compound are not extensively documented in the provided literature, analysis of structurally related compounds provides valuable insights into how modifications might affect biological activity.

Influence of Phenyl Ring Substituents: In studies of daphnetin (B354214) derivatives, which also contain a core catechol (dihydroxybenzene) structure, the introduction of electron-withdrawing hydrophilic groups at certain positions was found to be beneficial for antioxidant activity. mdpi.com Conversely, introducing a hydrophobic phenyl group had a negative effect. mdpi.com For 2-phenylaminophenylacetic acid derivatives, optimal COX inhibitory activities were associated with halogen or alkyl substituents in both ortho positions of the anilino ring. researchgate.net

Impact of Ester/Amide Chain Length: For a series of hydroxyphenylacetic acid esters, antioxidant and antibacterial activities were influenced by the lipophilicity conferred by the ester side chain. nih.gov Compounds bearing a catechol moiety and high lipophilicity proved to be the strongest antioxidants and showed promising antibacterial activity. nih.gov

Role of the Acetyl/Keto Group: In the SAR of synthetic cathinones, the presence of the β-keto group is crucial for stimulant character compared to its corresponding alcohol. nih.gov The position of substituents on the aromatic ring also dramatically affects activity; for example, 3-bromomethcathinone produced hyperlocomotion, whereas the 4-bromo isomer was inactive. nih.gov

Heterocyclic Modifications: In studies of indazole derivatives, the type and substitution pattern of heterocyclic rings significantly influenced inhibitory activity against biological targets like HIF-1. nih.gov For instance, replacing an indazole core with a pyrazolopyridine and modifying substituents on an adjacent ring led to significant changes in potency. nih.gov

These findings from related structures suggest that the biological activity of this compound analogs would likely be sensitive to the electronic nature and lipophilicity of substituents on the phenyl ring, the length and nature of the ester or amide group, and the steric and electronic properties of any modifications made to the acetyl moiety.

Table 3: Summary of SAR Findings from Related Compounds

| Compound Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Daphnetin Derivatives | Addition of electron-withdrawing group to phenyl ring | Enhanced antioxidant activity | mdpi.com |

| Hydroxyphenylacetic Acid Esters | Increased alkyl chain length (lipophilicity) | Increased antioxidant and antibacterial activity | nih.gov |

| 2-Phenylaminophenylacetic Acids | Halogen/alkyl groups at ortho positions | Optimal COX inhibitory activity | researchgate.net |

| Synthetic Cathinones | Oxidation of β-hydroxyl to a ketone | Enhanced stimulant character | nih.gov |

| Indazole Derivatives | Variation of heterocyclic core and substituents | Significant changes in HIF-1 inhibitory potency | nih.gov |

Mechanistic Studies of Biological Interactions in Vitro and in Silico

Investigation of Cellular Targets and Biological Pathways

Detailed investigations into the specific cellular targets and biological pathways affected by Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate have not been reported in the available scientific literature.

No data from enzyme inhibition assays for this compound is publicly available. Such assays are crucial for identifying specific enzymes that the compound might target, thereby elucidating its mechanism of action.

There is no available research detailing the molecular interactions of this compound with biological macromolecules such as DNA or proteins. Studies of this nature, including DNA intercalation or protein binding assays, would be necessary to understand its potential mechanisms at a molecular level.

Cell-Based Assays for Antiproliferative Activity

Information regarding the antiproliferative activity of this compound from cell-based assays is not present in the reviewed literature.

There are no published studies determining the in vitro cytotoxicity, such as IC50 values, of this compound against any specific cell lines. This information is fundamental for assessing its potential as a cytotoxic agent.

Interactive Data Table: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| Data Not Available | Data Not Available |

No research has been published on the ability of this compound to induce apoptosis or modulate the cell cycle in any cell line. These studies are essential for understanding the cellular response to the compound.

Antioxidant Activity Investigations

There are no available studies that have investigated the antioxidant activity of this compound. Standard assays to determine antioxidant potential, such as DPPH or ABTS radical scavenging assays, have not been reported for this compound.

Antimicrobial Activity Assessments (Antibacterial, Antifungal)

Currently, there is a notable absence of publicly available scientific literature detailing the specific antimicrobial, antibacterial, or antifungal activities of this compound. Extensive searches of chemical and biological databases have not yielded any studies that have investigated or reported on the efficacy of this particular compound against microbial pathogens.

While research into the antimicrobial properties of various substituted phenolic and acetate (B1210297) compounds is an active area of investigation, the specific structural combination present in this compound has not been the subject of published antimicrobial screening or mechanistic studies. Therefore, no data on its potential spectrum of activity, minimum inhibitory concentrations (MIC), or mechanism of action against bacteria or fungi can be provided at this time. Further research would be necessary to determine if this compound possesses any significant antimicrobial properties.

Future Research Directions and Potential Applications

Addressing Current Research Gaps for Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate

This compound is a chemical compound for which a significant potential for further scientific exploration exists. A thorough review of the current scientific literature reveals a notable scarcity of dedicated research on this specific molecule. While its basic chemical properties are documented, a comprehensive understanding of its reactivity, biological activity, and potential applications is largely absent. Key research gaps that need to be addressed to unlock the full potential of this compound include:

Lack of Comprehensive Synthesis and Characterization Data: While a synthetic route involving methanol (B129727) and isobenzofuran (B1246724) has been noted, there is a need for the exploration and optimization of various synthetic methodologies. Furthermore, detailed characterization using a full suite of modern analytical techniques is required to build a complete profile of the molecule.

Unexplored Biological Activity: There is a significant void in the literature regarding the biological effects of this compound. Screening for various pharmacological activities, such as antimicrobial, antioxidant, or anti-inflammatory properties, could reveal previously unknown therapeutic potential.

Absence of Mechanistic Studies: Without identified biological activities, there have been no investigations into the potential mechanisms of action of this compound at a molecular level.

Limited Application-Oriented Research: The potential of this compound as a building block in organic synthesis or as a specialized chemical tool remains largely unexplored.

The following table summarizes the primary areas where further research is critically needed:

| Research Area | Identified Gap | Potential Impact |

| Synthesis | Limited number of reported synthetic routes and optimization studies. | Development of more efficient, cost-effective, and environmentally friendly production methods. |

| Biological Screening | No systematic evaluation of pharmacological or biological effects. | Discovery of new therapeutic agents or lead compounds for drug development. |

| Mechanistic Insight | No studies on how the compound might interact with biological systems. | Understanding the molecular basis of any identified biological activity, crucial for optimization. |

| Material Science | Unexplored potential as a monomer or additive in polymer chemistry. | Creation of new materials with novel properties. |

| Chemical Biology | Not investigated as a potential chemical probe or labeling agent. | Development of new tools for studying biological processes. |

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The development of novel and sustainable synthetic routes is a cornerstone of modern chemical research. For this compound, future research should focus on developing synthetic strategies that are not only efficient but also adhere to the principles of green chemistry.

Current synthetic approaches could be expanded upon by exploring a variety of starting materials and reaction conditions. Green chemistry principles that could be applied to the synthesis of this compound include the use of renewable feedstocks, atom-economical reactions, and the reduction or elimination of hazardous solvents and reagents. For instance, exploring biocatalytic methods, such as enzyme-catalyzed esterification, could offer a highly selective and environmentally benign alternative to traditional chemical synthesis.

Potential green chemistry approaches for the synthesis of phenolic compounds, which could be adapted for this compound, are outlined below:

| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefits |

| Use of Renewable Feedstocks | Investigating the use of lignin (B12514952) or other plant-derived phenols as starting materials. rsc.org | Reduced reliance on petrochemicals and increased sustainability. |

| Catalysis | Employing solid acid catalysts or enzymes for esterification and acetylation reactions. | Increased reaction efficiency, easier product purification, and catalyst recyclability. |

| Benign Solvents | Utilizing supercritical fluids (like CO2), ionic liquids, or water as reaction media. nih.gov | Reduced environmental impact and improved safety. |

| Energy Efficiency | Exploring microwave-assisted or ultrasound-promoted reactions. | Faster reaction times and lower energy consumption. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. | Minimized waste generation. |

Application of Advanced Spectroscopic Techniques for Detailed Structural Insight

A complete and unambiguous structural elucidation is fundamental to understanding the chemical behavior of any molecule. While basic spectroscopic data for this compound may exist, a comprehensive analysis using advanced spectroscopic techniques would provide deeper insights into its three-dimensional structure and electronic properties.

Techniques such as two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy would be invaluable. numberanalytics.comethernet.edu.et Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would allow for the definitive assignment of all proton and carbon signals and establish the connectivity of the entire molecule.

Furthermore, advanced techniques could be employed to study more subtle structural features:

| Spectroscopic Technique | Information to be Gained | Significance |

| 2D-NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all 1H and 13C NMR signals and confirmation of the molecular backbone. ipb.pt | Provides a definitive structural proof and a basis for all further chemical studies. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Information about the spatial proximity of different protons in the molecule. | Elucidation of the preferred conformation of the molecule in solution. |

| X-ray Crystallography | Precise three-dimensional arrangement of atoms in the solid state. | Provides definitive proof of stereochemistry and detailed bond lengths and angles. |

| Computational Chemistry (DFT) | Theoretical prediction of spectroscopic data and electronic structure. | Complements experimental data and provides insights into reactivity and spectral properties. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Confirms the molecular formula with high accuracy. |

Deeper Mechanistic Investigations into Identified Biological Activities

Should initial biological screenings of this compound reveal any significant activity, the next crucial step would be to undertake in-depth mechanistic investigations. Understanding how a compound exerts its biological effect at the molecular level is fundamental for its development as a therapeutic agent or a research tool.

For example, if the compound were to show antimicrobial properties, mechanistic studies would aim to identify its specific cellular target. This could involve investigating its effects on bacterial cell wall synthesis, protein synthesis, or DNA replication. Similarly, if antioxidant activity is observed, studies would focus on its ability to scavenge free radicals, chelate metal ions, or modulate the activity of antioxidant enzymes.

A general framework for such mechanistic studies is presented below:

| Potential Biological Activity | Possible Mechanistic Questions | Experimental Approaches |

| Antimicrobial | Does it disrupt the cell membrane? Does it inhibit essential enzymes? | Membrane permeability assays, enzyme inhibition kinetics, transcriptomics. |

| Antioxidant | Does it directly scavenge radicals? Does it induce antioxidant enzyme expression? | DPPH and ABTS radical scavenging assays, Western blotting for Nrf2 pathway proteins. |

| Anti-inflammatory | Does it inhibit pro-inflammatory enzymes like COX or LOX? Does it suppress inflammatory signaling pathways? | Enzyme inhibition assays, measurement of cytokine production in cell culture, analysis of NF-κB signaling. |

| Anticancer | Does it induce apoptosis or cell cycle arrest? Does it inhibit cancer-related signaling pathways? | Cell viability assays, flow cytometry for cell cycle analysis, Western blotting for key signaling proteins. |

Development of this compound as a Chemical Probe or Synthetic Intermediate

Beyond any potential intrinsic biological activity, the structure of this compound makes it an interesting candidate for development as a chemical probe or a versatile synthetic intermediate.

As a chemical probe, the molecule could be modified to incorporate reporter groups such as fluorescent tags or biotin (B1667282). mskcc.org Such derivatives could then be used to study biological systems, for example, by labeling specific proteins or cellular compartments. The development of phenylacetate-based chemical probes has been explored for investigating cellular signaling pathways. nih.gov

As a synthetic intermediate, the various functional groups on the molecule offer multiple handles for chemical modification. The phenolic hydroxyl group, the acetyl group, and the methyl ester can all be selectively reacted to build more complex molecular architectures. For instance, it could serve as a precursor for the synthesis of various heterocyclic compounds, such as coumarins or chromones, which are known to have a wide range of biological activities.

The potential applications in these areas are summarized in the following table:

| Application Area | Potential Modifications and Uses | Rationale |

| Chemical Probe | Attachment of a fluorophore to the aromatic ring or acetate (B1210297) side chain. | To create a tool for fluorescence microscopy or flow cytometry to track the molecule's localization in cells. |

| Affinity-Based Probe | Incorporation of a photoreactive group and a biotin tag. | To identify potential protein binding partners through photo-affinity labeling and subsequent pulldown experiments. |

| Synthetic Intermediate for Heterocycles | Intramolecular cyclization reactions to form coumarin (B35378) or chromone (B188151) scaffolds. | To access classes of compounds with known and diverse pharmacological properties. |

| Intermediate for Drug Analogs | Modification of the acetyl and ester groups to create a library of related compounds. | For structure-activity relationship (SAR) studies to optimize any identified biological activity. |

Q & A

Basic: What synthetic routes are commonly employed for Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate, and how are intermediates characterized?

Answer:

The compound is typically synthesized via esterification or substitution reactions. For example, intermediates like 3-hydroxyacetophenone derivatives can undergo acetylation followed by esterification. Key steps include:

- Acetylation : Protecting the hydroxyl group using acetic anhydride under acidic conditions.

- Esterification : Reacting the acetylated intermediate with methyl chloroacetate in the presence of a base (e.g., K₂CO₃).

Characterization involves 1H/13C NMR to confirm regiochemistry and purity. For instance, the acetyl group’s singlet (~δ 2.5 ppm) and the methyl ester resonance (~δ 3.6–3.8 ppm) are critical markers .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, and structures are refined via programs like SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Key parameters:

- Resolution : Aim for <1.0 Å to resolve hydrogen bonding networks involving the hydroxyl and acetyl groups.

- R-factor : Target <0.05 for high reliability.

SHELX programs are preferred for their robustness in handling twinned data and high-throughput phasing .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (observe GHS hazard codes H315/H319 ) .

- Ventilation : Use fume hoods to mitigate inhalation risks (evidenced by CAS 96-35-5 safety data ) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can reaction yields be optimized for the synthesis of this compound?

Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance acetylation efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of phenolic intermediates.

- Temperature Control : Maintain 60–80°C during esterification to avoid side reactions (e.g., transesterification).

Data from analogous compounds (e.g., Methyl 2-(3-bromophenyl)acetate) show yield improvements up to 85% under optimized conditions .

Advanced: How should researchers resolve conflicting NMR data for this compound?

Answer:

Contradictions in splitting patterns or integration ratios may arise from:

- Dynamic Exchange : Use variable-temperature NMR to identify tautomerism involving the acetyl and hydroxyl groups.

- Impurity Peaks : Employ 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals.

- Deuterated Solvents : Replace CDCl₃ with DMSO-d₆ to stabilize hydrogen-bonded conformers .

Advanced: What computational methods are suitable for modeling the compound’s interactions in biological systems?

Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cyclooxygenase for NSAID analog studies).

- DFT Calculations : Gaussian09 or ORCA can optimize geometry and calculate electrostatic potentials for the acetyl-hydroxyphenyl motif.

- MD Simulations : GROMACS models solvation effects on conformational stability .

Advanced: How is the compound’s bioactivity assessed in preclinical research?

Answer:

- In Vitro Assays : Test inhibition of inflammatory markers (e.g., COX-1/COX-2) using ELISA or fluorometric methods.

- Structural Analogs : Compare with Methyl 2-phenylacetoacetate (a known precursor in NSAID synthesis) to establish SAR .

- Metabolic Stability : Use hepatic microsomes to evaluate CYP450-mediated degradation .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.